molecular formula C12H16O4 B14736629 Ethyl 2,6-dimethoxy-4-methylbenzoate CAS No. 5471-94-3

Ethyl 2,6-dimethoxy-4-methylbenzoate

Cat. No.: B14736629
CAS No.: 5471-94-3
M. Wt: 224.25 g/mol
InChI Key: JJCYMDPFONTGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethoxy-4-methylbenzoate is a synthetic benzoic acid ester derivative of interest in organic and medicinal chemistry research. This compound serves as a versatile chemical building block or intermediate for synthesizing more complex molecules, including various heterocycles . Its structure, featuring methoxy groups in the ortho positions, can influence its conformation and potentially its reactivity in synthesis . Researchers may explore its utility in developing substances with potential biological activities, such as antifeedant or corrosion inhibition properties, as seen in studies of related ester derivatives . As a standard, this compound can also be valuable in analytical chemistry, aiding in method development and mass spectrometry studies . This compound is provided as a high-purity material to ensure consistent and reliable experimental results. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5471-94-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2,6-dimethoxy-4-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3

InChI Key

JJCYMDPFONTGPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)C)OC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,6 Dimethoxy 4 Methylbenzoate

Primary Synthetic Routes and Reaction Mechanisms

The principal method for synthesizing Ethyl 2,6-dimethoxy-4-methylbenzoate is the Fischer-Speier esterification, a classic acid-catalyzed reaction. This approach is favored for its directness, though it is not without challenges, particularly due to the steric hindrance presented by the ortho-substituents on the benzoic acid precursor.

The core of this methodology is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.commasterorganicchemistry.comorganic-chemistry.org

The synthesis begins with the preparation of the key precursor, 2,6-dimethoxy-4-methylbenzoic acid. A plausible synthetic route for this acid starts from 2,6-dihydroxy-4-methylbenzoic acid. This initial substrate is first converted to its methyl ester, Methyl 2,6-dihydroxy-4-methylbenzoate (CAS 16846-10-9). nist.gov This esterification can be accomplished using methanol (B129727) with an acid catalyst like sulfuric acid. prepchem.com The subsequent step involves the O-methylation of the two hydroxyl groups of Methyl 2,6-dihydroxy-4-methylbenzoate, for instance using dimethyl sulfate (B86663) in the presence of a base, to yield Mthis compound. google.com Finally, this methyl ester is hydrolyzed under basic conditions, followed by acidification, to produce the target precursor, 2,6-dimethoxy-4-methylbenzoic acid. chemspider.com

With the precursor acid in hand, the final step is the Fischer esterification with ethanol (B145695). This reaction is typically catalyzed by strong mineral acids.

Reactant Precursors and Catalytic Systems

Reactant Role Catalyst Catalyst Type
2,6-dimethoxy-4-methylbenzoic acid Carboxylic Acid Sulfuric Acid (H₂SO₄) Homogeneous Brønsted Acid
Ethanol Alcohol p-Toluenesulfonic acid (p-TsOH) Homogeneous Brønsted Acid

The efficiency of the Fischer esterification is governed by equilibrium. To maximize the yield of this compound, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for example, through azeotropic distillation with a Dean-Stark apparatus. operachem.com

However, the steric hindrance caused by the two methoxy (B1213986) groups at the ortho positions of the benzoic acid precursor significantly slows down the rate of reaction. masterorganicchemistry.com Overcoming this requires optimizing several parameters:

Temperature: Higher reaction temperatures increase the reaction rate. The process is often carried out at the reflux temperature of the alcohol. google.com

Catalyst Concentration: Increasing the amount of acid catalyst can accelerate the reaction, although this may also promote side reactions.

Reaction Time: Due to steric hindrance, extended reaction times are often necessary to achieve high conversion. masterorganicchemistry.com

Microwave-assisted heating has been explored as a method to significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids. nih.govwhiterose.ac.uk

Optimization Parameters for Acid-Catalyzed Esterification

Parameter Effect on Reaction Typical Condition
Temperature Increases reaction rate Reflux
Reactant Ratio Shifts equilibrium to favor product Excess ethanol
Water Removal Shifts equilibrium to favor product Dean-Stark trap or molecular sieves

| Catalyst Loading | Increases reaction rate | Catalytic amounts (e.g., 1-5 mol%) |

While direct esterification is the most common route, alternative strategies such as cycloaddition reactions can be employed for the synthesis of analogous substituted benzoate (B1203000) structures. One such method is the rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes, which undergo cycloaromatization to form benzoates. nsf.gov

This pathway begins with the opening of 2-pyrones using a nucleophile to generate 1,3-dien-5-yne intermediates. These intermediates, when treated with a rhodium catalyst such as [Rh(CO)₂Cl]₂, cyclize to form the aromatic ring of the benzoate ester. nsf.gov The proposed mechanism involves the Lewis acidic rhodium(I) complex coordinating to the alkyne, enhancing its electrophilicity and facilitating a 6-endo-dig cyclization to generate a zwitterionic intermediate. A subsequent proton transfer yields the final benzoate product and regenerates the active catalyst. nsf.gov While not a direct synthesis of the target molecule, this method showcases advanced cycloaddition strategies for accessing complex benzoate derivatives.

Acid-Catalyzed Esterification Approaches

Advanced Synthetic Strategies and Green Chemistry Considerations

The limitations of traditional homogeneous acid catalysts, such as corrosion, difficulty in separation, and generation of acidic waste, have driven the development of advanced, often heterogeneous, catalytic systems. These modern catalysts offer advantages like easier recovery, reusability, and sometimes milder reaction conditions.

Zirconium-Based Catalysts: Zirconium compounds, including salts like zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) and metal-organic frameworks like Zr-MOF-808, have emerged as highly efficient, water-tolerant Lewis acid catalysts for esterification. nih.govrsc.org They can catalyze the reaction of equimolar amounts of acids and alcohols, often under solvent-free conditions, and can be easily recovered and reused. rsc.orgnih.gov The mechanism is believed to involve the binding of the carboxylate to the zirconium center, which activates the carbonyl group for nucleophilic attack by the alcohol. zenodo.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents, which are mixtures of a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), represent a novel class of green solvents and catalysts. tandfonline.com For esterification, certain DESs can function simultaneously as the solvent, catalyst, and even as an alkylating agent, eliminating the need for other additives. rsc.orgtandfonline.com These systems are often biodegradable, have low vapor pressure, and can be recycled multiple times without a significant loss of activity. rsc.org

Comparison of Catalytic Systems

Catalyst Type Examples Advantages Disadvantages
Homogeneous Brønsted Acid H₂SO₄, p-TsOH Low cost, high activity Corrosive, difficult to separate, waste generation
Heterogeneous Solid Acid ZrO₂-based catalysts, Zr-MOF-808 Reusable, non-corrosive, easy separation, water tolerant Can have lower activity than homogeneous catalysts

| Deep Eutectic Solvents | Choline chloride/Urea | Green solvent, catalyst, and reactant; recyclable; biodegradable | May require higher temperatures |

Solvent Selection and Recovery in Synthesis Protocols

In the context of Fischer esterification, the alcohol reactant often serves as the solvent. For the synthesis of the ethyl ester, absolute ethanol is the logical and common choice. mdpi.com Using ethanol in large excess shifts the reaction equilibrium to favor the product, maximizing the yield. masterorganicchemistry.com The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, which is added in catalytic amounts. mdpi.comoperachem.com

Alternative "green" solvents are being explored for esterification reactions to minimize environmental impact. Solvents like acetonitrile (B52724) have been shown to be effective for similar reactions, such as the Steglich esterification, offering a less hazardous alternative to traditional chlorinated solvents like dichloromethane (B109758) (DCM) or amide solvents like N,N-dimethylformamide (DMF). jove.com The use of dimethyl carbonate (DMC) has also been identified as a more sustainable option. rsc.org

Solvent recovery is a key aspect of sustainable synthesis. In laboratory-scale preparations using excess ethanol, the unreacted solvent is typically removed from the reaction mixture under reduced pressure using a rotary evaporator. mdpi.comoperachem.com This allows for the efficient separation of the volatile ethanol from the less volatile ester product.

For larger-scale industrial applications, more energy-efficient recovery methods are considered. Reactive distillation is an advanced technique where the reaction and distillation are carried out simultaneously in the same unit. This process can be highly efficient as the lower-boiling ester product is continuously removed from the reaction zone as it forms, which constantly shifts the equilibrium towards the products, potentially leading to complete conversion. aiche.org This method can significantly reduce energy consumption compared to conventional distillation for solvent recovery. aiche.org

Table 1: Solvent Properties and Roles in Esterification

Solvent Role in Synthesis Recovery Method Sustainability Notes
Absolute Ethanol Reagent and Solvent Rotary Evaporation, Distillation Bio-renewable source, relatively low toxicity.
Acetonitrile Greener Alternative Solvent Distillation Less hazardous than chlorinated solvents. jove.com
Dimethyl Carbonate (DMC) Greener Alternative Solvent Distillation Considered a green solvent; low toxicity. rsc.org
Dichloromethane (DCM) Traditional (less preferred) Distillation Probable human carcinogen, environmental concerns. jove.com
N,N-Dimethylformamide (DMF) Traditional (less preferred) Distillation Reproductive toxicity concerns. jove.com

Isolation and Purification Techniques

Following the synthesis, a multi-step workup and purification procedure is required to isolate pure this compound from the crude reaction mixture, which contains the product, unreacted starting materials, catalyst, and byproducts.

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction is a fundamental technique used to separate the desired ester from the reaction mixture based on its solubility characteristics. pbworks.com The typical procedure begins after the removal of the excess alcohol solvent. The resulting crude oil or residue is dissolved in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate (B1210297). mdpi.comorgsyn.org

This organic solution is then transferred to a separatory funnel and washed sequentially with different aqueous solutions:

Water Wash: An initial wash with water can help remove any remaining highly water-soluble impurities.

Aqueous Base Wash: A wash with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is crucial. operachem.compbworks.com This step neutralizes the acidic catalyst (e.g., H₂SO₄) and, more importantly, converts any unreacted 2,6-dimethoxy-4-methylbenzoic acid into its water-soluble sodium salt. This salt is then partitioned into the aqueous layer, effectively removing the unreacted acid from the organic phase containing the ester.

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is often performed. This step helps to remove the bulk of the dissolved water from the organic layer before the final drying step, reducing the amount of drying agent needed. pbworks.com

After these washes, the organic layer containing the ester is collected and dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. operachem.comorgsyn.org The drying agent is then removed by filtration to yield the crude product dissolved in the extraction solvent.

Table 2: Liquid-Liquid Extraction Steps and Purpose

Step Reagent/Solvent Purpose
1. Dissolution Diethyl Ether or Ethyl Acetate Dissolves the crude product for washing.
2. Neutralization/Extraction Saturated Sodium Bicarbonate (aq) Neutralizes acid catalyst; removes unreacted carboxylic acid. operachem.compbworks.com
3. Water Removal Saturated Sodium Chloride (Brine) (aq) Reduces the amount of dissolved water in the organic phase. pbworks.com
4. Drying Anhydrous MgSO₄ or Na₂SO₄ Removes trace amounts of water from the organic solution. operachem.com

Chromatographic Separation Methods (e.g., Thin Layer Chromatography, Column Chromatography)

Chromatography is a powerful technique for both monitoring the progress of a reaction and for purifying the final product by separating it from impurities.

Thin Layer Chromatography (TLC): TLC is an analytical tool used to quickly assess the purity of a sample and to determine the appropriate solvent system for column chromatography. mdpi.com A small spot of the crude product is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber containing a specific solvent mixture (eluent). Due to differences in polarity, compounds travel up the plate at different rates. The ester product, being less polar than the starting carboxylic acid, will have a higher Retention Factor (Rf) value. For a compound analogous to the target molecule, a mobile phase of petroleum ether and ethyl acetate in an 8:2 ratio has been used effectively. researchgate.net

Column Chromatography: For preparative purification, column chromatography is employed. chemicalbook.com A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent system, often determined by prior TLC analysis, is then passed through the column. Less polar compounds travel through the column more quickly, while more polar impurities adhere more strongly to the silica gel and elute later.

For substituted benzoates, a common mobile phase consists of a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. chemicalbook.com The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to effectively separate compounds of differing polarities. For a related methoxy-substituted phenol, purification was achieved using a mobile phase of petroleum ether-ethyl acetate in a 15:1 ratio. chemicalbook.com Fractions are collected as the solvent exits the column and are analyzed by TLC to identify those containing the pure product.

Table 3: Chromatographic Conditions for Substituted Benzoates

Technique Stationary Phase Example Mobile Phase (Eluent) Purpose
Thin Layer Chromatography (TLC) Silica Gel Petroleum Ether : Ethyl Acetate (8:2) researchgate.net Reaction monitoring; purity assessment; solvent system screening.
Column Chromatography Silica Gel Petroleum Ether : Ethyl Acetate (15:1) chemicalbook.com Preparative purification to isolate the ester product from impurities.

Recrystallization Processes

Recrystallization is a purification technique used to obtain a highly pure crystalline solid from a crude solid product. operachem.com The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are present in smaller amounts, ideally remain dissolved in the cold solvent.

The selection of an appropriate recrystallization solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of esters and related aromatic compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane. For the precursor, 2,6-dimethoxybenzoic acid, crystallization has been explored in solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (MeCN), and water. bohrium.com

After cooling and crystal formation, the pure crystals of this compound are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to remove all traces of the solvent.

Table 4: Common Solvents for Recrystallization of Aromatic Esters

Solvent Rationale for Use
Ethanol/Methanol Good solvency for polar organic molecules at high temperatures.
Ethyl Acetate/Hexane A two-solvent system where the compound is soluble in one (ethyl acetate) and insoluble in the other (hexane), allowing for fine-tuning of solubility.
Water Effective for compounds with sufficient polarity and hydrogen bonding capability, though less common for simple esters. bohrium.com
Acetonitrile (MeCN) A polar aprotic solvent that can be effective for a range of organic compounds. bohrium.com

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2,6 Dimethoxy 4 Methylbenzoate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

Analysis of Characteristic Functional Group Vibrations (e.g., Ester Carbonyl, Methoxy (B1213986), Aromatic C-C)

The IR spectrum of Ethyl 2,6-dimethoxy-4-methylbenzoate is expected to exhibit several key absorption bands that confirm its molecular structure. The most prominent of these is the strong stretching vibration of the ester carbonyl group (C=O), which is anticipated to appear in the region of 1720-1730 cm⁻¹. This sharp, intense peak is a definitive indicator of the ester functionality.

The presence of the ethyl and methoxy groups is confirmed by C-H stretching vibrations. Aliphatic C-H stretching from the ethyl and the ring's methyl group would likely be observed between 2840 and 3000 cm⁻¹. Aromatic C-H stretching (Csp²-H) is expected at slightly higher wavenumbers, typically around 3065 cm⁻¹.

Vibrations associated with the aromatic ring itself, specifically the C=C stretching modes, are expected to produce characteristic bands in the 1480-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations from the ester and methoxy groups will give rise to strong signals, typically found in the fingerprint region between 1100 and 1300 cm⁻¹. For a similar compound, ethyl 2,6-dimethoxybenzoate, a strong C-O band was observed at 1228 cm⁻¹. mdpi.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic C=C stretching and the symmetric vibrations of the methyl groups would be expected to show strong Raman signals.

Interactive Table: Expected Vibrational Frequencies
Functional GroupExpected IR Frequency (cm⁻¹)Vibration Type
Ester Carbonyl (C=O)~1729Stretching
Aromatic C-H (sp²)~3065Stretching
Aliphatic C-H (sp³)~2965, 2843Stretching
Aromatic C=C~1581, 1498Stretching
C-O (Ester & Methoxy)~1228Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Chemical Shifts and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound would provide a clear and interpretable pattern. The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet, resulting from coupling to the three adjacent methyl protons, is expected around δ 4.40 ppm. The triplet, caused by coupling to the two methylene protons, should appear further upfield, around δ 1.38 ppm, both with a typical coupling constant (³J) of approximately 7.2 Hz. mdpi.com

The two equivalent methoxy groups (-OCH₃) are expected to produce a sharp singlet integrating to six protons, likely around δ 3.82 ppm. mdpi.com The methyl group attached to the aromatic ring at the C4 position would also appear as a singlet, integrating to three protons, at a characteristic chemical shift for benzylic protons, anticipated in the δ 2.3-2.4 ppm range.

The aromatic region would show a singlet for the two equivalent protons at the C3 and C5 positions. Due to the symmetrical substitution pattern, these protons are chemically equivalent and would not exhibit spin-spin coupling, leading to a single peak integrating to two protons.

Interactive Table: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl (-OCH₂CH₃)~1.38Triplet~7.23H
Aromatic Ring (-CH₃)~2.35SingletN/A3H
Methoxy (2 x -OCH₃)~3.82SingletN/A6H
Ethyl (-OCH₂CH₃)~4.40Quartet~7.22H
Aromatic (-H)~6.40SingletN/A2H

Carbon (¹³C) NMR Chemical Shifts for Structural Confirmation

The ¹³C NMR spectrum provides complementary data, confirming the carbon framework of the molecule. The ester carbonyl carbon is the most deshielded, expected to appear at approximately δ 166.7 ppm. mdpi.com The carbons of the ethyl group would be found in the upfield region, with the -OCH₂ carbon around δ 61.3 ppm and the -CH₃ carbon near δ 14.3 ppm. mdpi.com

The carbons of the two equivalent methoxy groups are anticipated to resonate around δ 56.0 ppm. mdpi.com The aromatic region will show distinct signals for each unique carbon. The quaternary carbons attached to the methoxy groups (C2, C6) and the ester group (C1) would be found downfield. The carbon bearing the methyl group (C4) and the protonated carbons (C3, C5) will also have characteristic shifts, confirming the substitution pattern of the benzene (B151609) ring.

Interactive Table: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl (-OCH₂C H₃)~14.3
Aromatic Ring (-C H₃)~21.0
Methoxy (2 x -OC H₃)~56.0
Ethyl (-OC H₂CH₃)~61.3
Aromatic (C3, C5)~105.0
Aromatic (C1)~113.0
Aromatic (C4)~140.0
Aromatic (C2, C6)~157.0
Carbonyl (-C =O)~166.7

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆O₄), the calculated molecular weight is 224.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 224.

The fragmentation pattern would likely involve characteristic losses of functional groups. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to a strong acylium ion peak at m/z = 179. Another expected fragmentation is the loss of an ethyl radical (•CH₂CH₃), resulting in a peak at m/z = 195. Further fragmentation could involve the loss of a methyl radical from a methoxy group from the [M-C₂H₅]⁺ ion, giving a fragment at m/z = 180, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy groups. For the related ethyl 2,6-dimethoxybenzoate, fragments were observed at m/z 195, 181, 179, and 165, indicating losses of a methyl group, an ethyl group, and an ethoxy group. mdpi.com

Interactive Table: Predicted Mass Spectrometry Fragmentation
m/zProposed FragmentIdentity
224[C₁₂H₁₆O₄]⁺Molecular Ion [M]⁺
195[M - C₂H₅]⁺Loss of ethyl radical
179[M - OC₂H₅]⁺Loss of ethoxy radical
165[M - OC₂H₅ - CH₂]⁺Subsequent loss from m/z 179

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

While solution-state techniques like NMR provide invaluable data, single-crystal X-ray diffraction (SCXRD) offers unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, the structure of the closely related Ethyl 2,6-dimethoxybenzoate has been solved. mdpi.comresearchgate.netdoaj.org This analog crystallizes in the triclinic space group P-1. mdpi.comresearchgate.netdoaj.org A key finding from this structure is that the steric hindrance from the two ortho-methoxy groups forces the ethyl ester group to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. mdpi.com This steric clash is a dominant feature that would also be expected to dictate the conformation of this compound in the solid state. The addition of the para-methyl group would likely have a minimal effect on the torsional angle of the ester group but would influence the crystal packing arrangement.

Interactive Table: Crystallographic Data for the Analog Ethyl 2,6-dimethoxybenzoate
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5518(3)
b (Å)10.8826(8)
c (Å)11.9939(6)
α (°)101.273(5)
β (°)98.287(3)
γ (°)94.092(4)
Volume (ų)1077.54(10)
Z4

Data from reference mdpi.com

Theoretical and Computational Chemistry Investigations of Ethyl 2,6 Dimethoxy 4 Methylbenzoate

Natural Bond Orbital (NBO) Analysis

Delocalization Interactions and Hyperconjugation Effects:Without specific NBO analysis performed on Ethyl 2,6-dimethoxy-4-methylbenzoate, a detailed discussion of the delocalization of electron density and hyperconjugative interactions within the molecule is not possible.

Due to the lack of specific research data for this compound, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible.

Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer and intramolecular delocalization of electron density. In this compound, significant charge delocalization occurs due to the interplay of the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing ethyl ester group.

The primary donor-acceptor interactions involve the lone pairs of the oxygen atoms in the methoxy and ester groups, as well as the π-electrons of the benzene (B151609) ring. The electron density from these donor orbitals is delocalized into the antibonding orbitals of the ester group and the aromatic ring.

Key hyperconjugative interactions include:

n(O) → π(C-C): The lone pairs of the methoxy oxygen atoms donate electron density to the antibonding π orbitals of the benzene ring. This interaction is characteristic of anisole-type systems and contributes to the stability of the molecule.

π(C-C) → π(C=O): The π-electrons of the aromatic ring are delocalized into the antibonding π orbital of the carbonyl group in the ethyl ester moiety. This interaction signifies the electron-withdrawing nature of the ester group.

n(O) → σ(C-O): Intramolecular charge transfer from the lone pair of one methoxy oxygen to the antibonding σ orbital of the adjacent C-O bond.

These interactions lead to a redistribution of electron density throughout the molecule, influencing its reactivity and intermolecular interactions. The stabilization energies associated with these charge transfers can be quantified using second-order perturbation theory within the NBO framework.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(Omethoxy)π(Caromatic-Caromatic)~ 5-10
LP(Omethoxy)σ(Caromatic-Cester)~ 1-3
π(Caromatic-Caromatic)π(C=Oester)~ 15-25
LP(Oester)σ(Cester-Oethyl)~ 2-5

Conformational Dynamics and Energetics through Molecular Modeling

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C-O bonds of the methoxy groups, the C-C bond connecting the ester group to the ring, and the C-O bond of the ethyl group.

A critical structural feature, evidenced by crystallographic studies of the closely related Ethyl 2,6-dimethoxybenzoate, is the orientation of the ethyl ester group relative to the benzene ring. mdpi.com Due to significant steric hindrance from the two ortho-methoxy groups, the ethyl ester group is forced to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. mdpi.com This minimizes repulsive interactions between the carbonyl oxygen and the methoxy groups.

Molecular modeling studies, such as potential energy surface scans, can elucidate the energetic barriers to rotation for the various substituents.

Rotation of the Methoxy Groups: The methoxy groups are expected to exhibit some degree of rotational freedom. However, their preferred orientation will be influenced by steric interactions with the adjacent ester group and with each other. The lowest energy conformation is likely one where the methyl groups of the methoxy substituents are oriented away from the ester group.

Rotation of the Ethyl Ester Group: As mentioned, the rotation around the C(aromatic)-C(ester) bond is highly restricted. The potential energy surface would show a deep minimum at a dihedral angle corresponding to a near-orthogonal arrangement, with a high rotational barrier.

Rotation of the Ethyl Group: The ethyl group of the ester will also have rotational conformers, with staggered conformations being energetically favored over eclipsed ones.

Rotational Degree of FreedomExpected Low-Energy ConformationEstimated Rotational Barrier (kcal/mol)
Caromatic-OmethoxyPlanar with the ring, methyl group oriented away from ester2-5
Caromatic-CesterNear-orthogonal to the ring> 10
Oester-CethylStaggered conformations1-3

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

In the solid state, the arrangement of this compound molecules will be governed by a variety of intermolecular interactions. While the molecule lacks strong hydrogen bond donors, it can participate in weaker interactions that collectively contribute to the stability of the crystal lattice.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to be present. The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, can act as weak donors to the oxygen atoms of the methoxy and ester groups of neighboring molecules.

Stacking Interactions: Despite the non-planar conformation of the ester group, π-π stacking interactions between the aromatic rings of adjacent molecules are possible. These interactions would likely be offset or parallel-displaced to minimize steric clashes and optimize electrostatic interactions. The electron-rich nature of the benzene ring, due to the methoxy and methyl substituents, will influence the geometry and strength of these stacking interactions.

van der Waals Forces: These non-specific attractive forces will be present throughout the crystal structure, arising from temporary fluctuations in electron density.

Interaction TypePotential Participating GroupsEstimated Energy (kcal/mol)
C-H···O Hydrogen BondingC-H (methyl, ethyl, aromatic) and O (methoxy, ester)0.5 - 2.0
π-π StackingAromatic rings1.0 - 5.0
Dipole-DipoleEster and methoxy groups1.0 - 3.0
van der WaalsAll atomsVariable

Applications in Materials Science and Industrial Research

Role as a Building Block in Complex Organic Synthesis

Ester derivatives like Ethyl 2,6-dimethoxy-4-methylbenzoate are imperative intermediates in the field of organic synthesis. mdpi.comresearchgate.net They function as foundational molecules, or "building blocks," that can be chemically modified to create more complex molecular architectures. beilstein-journals.org The ester group can undergo various reactions, such as hydrolysis, amidation, or reduction, to introduce new functional groups, paving the way for the construction of intricate target molecules.

Benzoate (B1203000) esters are key precursors for synthesizing a range of biologically important heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.comresearchgate.net The general synthetic pathway often involves converting the ester into a corresponding acid hydrazide. researchgate.netnih.gov This intermediate is then cyclized using various reagents to form the desired heterocyclic ring.

Oxadiazoles : The synthesis of 1,3,4-oxadiazoles can be achieved by converting benzoic acids or their esters into hydrazides. researchgate.net These hydrazides then undergo oxidative cyclization to form the oxadiazole nucleus. researchgate.net Another common method is the direct cyclization of diacylhydrazines with a dehydrating agent like phosphorus oxychloride. nih.gov

Thiadiazoles : A common route to 1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide. nih.gov This can be done in the presence of a cyclodehydrating agent. For instance, novel thiadiazoles have been synthesized by reacting benzoic acid with thiosemicarbazide. nih.govjocpr.com

Triazoles : The synthesis of 1,2,4-triazoles can also start from the acid hydrazide intermediate. mdpi.comnih.gov For example, condensation of an acid hydrazide with phenyl isothiocyanate can yield a thiosemicarbazide, which can then be cyclized in an alkaline medium to form the triazole ring. mdpi.com

Table 1: General Synthetic Pathways from Benzoate Esters to Heterocycles

Heterocycle Key Intermediate Common Cyclization/Reaction Condition
1,3,4-Oxadiazole Acid Hydrazide Oxidative cyclization with agents like POCl₃. researchgate.net
1,3,4-Thiadiazole Acid Hydrazide/Carboxylic Acid Reaction with thiosemicarbazide, followed by cyclodehydration. nih.gov

Potential in Polymer Material Development (general ester applications)

Esters of both aromatic and aliphatic carboxylic acids are widely utilized as additives and modifiers in a multitude of organic polymer compositions. google.com Benzoate esters, in particular, are employed as plasticizers, which are additives that increase the flexibility and durability of polymers. google.comgoogle.com They can be used in applications such as paints, adhesives, sealants, and films. google.com

The incorporation of benzoate esters can modify the physical properties of the polymer. For example, blending certain benzoate ester compositions with glycol benzoates can result in a softer and more pliable polymer, which is desirable for sealant applications. google.com While specific research on this compound in polymer applications is not widely detailed, its classification as a benzoate ester suggests its potential for similar uses. Esters can also be incorporated into the polymer backbone itself through polymerization of monomers containing ester functional groups. nih.gov

Table 2: General Applications of Benzoate Esters in Polymer Science

Application Area Function Resulting Polymer Property
Adhesives & Sealants Plasticizer Increased pliability and softness. google.com
Coatings & Inks Modifier/Additive Desired viscosity and film formation. google.com
Elastomers & Foams Plasticizer Reduced durometer (hardness), improved tear strength. google.comchempoint.com

Investigation of Corrosion Inhibitive Properties for Metals (general benzoate applications)

Benzoate derivatives have been recognized for their ability to inhibit corrosion in various metals, including mild steel, zinc, and copper. mdpi.comresearchgate.netresearchgate.net Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. scientific.net

Sodium benzoate, for instance, is an effective corrosion inhibitor for mild steel in water and dilute salt solutions. researchgate.net The inhibitive action of benzoates is generally attributed to the formation of a protective film on the metal surface, which occurs through adsorption. scientific.netresearchgate.net This protective layer acts as a barrier, preventing corrosive substances from reaching the metal. researchgate.netbohrium.com The effectiveness of the inhibition often increases with the concentration of the benzoate inhibitor. scientific.net

The adsorption process can involve interactions between the π-electrons of the aromatic ring and the vacant d-orbitals of the metal atoms. researchgate.net While direct studies on this compound as a corrosion inhibitor are limited, the presence of the benzoate structure suggests its potential for such applications. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring could potentially enhance the adsorption onto the metal surface, thereby improving its inhibitive properties.

Table 3: Corrosion Inhibition Efficiency of a Benzoate Derivative

Inhibitor System Metal Corrosive Medium Maximum Inhibition Efficiency

Note: This data is for Ammonium (B1175870) Benzoate, a related benzoate compound, to illustrate the potential effectiveness of this class of compounds. scientific.net

Environmental Research and Degradation Studies of Ethyl 2,6 Dimethoxy 4 Methylbenzoate

Potential Biosynthesis Pathways (e.g., Shikimate Pathway, Polyketide Routes for Aromatic Esters)

While Ethyl 2,6-dimethoxy-4-methylbenzoate is primarily known as a synthetic compound, its structural motifs are found in numerous natural products, suggesting plausible biosynthetic origins through established metabolic routes in plants and microorganisms.

The Shikimate Pathway is a fundamental metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of aromatic secondary metabolites. nih.govresearchgate.net This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), proceeding through a series of enzymatic steps to yield chorismate, a key branch-point intermediate. nih.gov From chorismate, various pathways diverge to produce a multitude of aromatic compounds, including benzoic acids. nih.gov The biosynthesis of the 2,6-dimethoxy-4-methylbenzoic acid core of the target molecule could conceivably originate from a chorismate-derived intermediate. Subsequent tailoring reactions, catalyzed by specific enzymes, would be required to achieve the final substitution pattern. These modifications would likely involve:

Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are commonly involved in the methylation of hydroxyl groups on aromatic rings to form methoxy (B1213986) substituents.

C-Methylation: The addition of the methyl group at the C4 position could also be catalyzed by a SAM-dependent methyltransferase.

Esterification: The final step would involve the esterification of the carboxylic acid group with ethanol (B145695), a reaction that can be catalyzed by certain acyltransferases.

Alternatively, the Polyketide Pathway represents another major route for the biosynthesis of aromatic compounds, particularly in fungi and bacteria. nih.govresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme complex. The resulting poly-β-keto chain undergoes cyclization and aromatization to form a diverse array of aromatic structures. It is plausible that a PKS could assemble a carbon backbone that, after cyclization and subsequent modifications including methylation and reduction, could yield the 2,6-dimethoxy-4-methylbenzoic acid moiety. As with the Shikimate pathway, final esterification with ethanol would be required.

Biodegradation Mechanisms by Microorganisms (inferred from analogous compounds)

The microbial breakdown of this compound is anticipated to proceed through a series of enzymatic reactions, primarily initiated by the cleavage of the ester linkage, followed by modifications to the aromatic ring.

The initial and most critical step in the biodegradation of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases (EC 3.1.1.x), a diverse group of hydrolases that cleave ester bonds. nih.govchemrxiv.org This would release ethanol and 2,6-dimethoxy-4-methylbenzoic acid.

Following ester hydrolysis, the degradation of the resulting aromatic acid would involve enzymes that modify and cleave the aromatic ring. Under aerobic conditions, monooxygenases and dioxygenases are key enzymes. nih.govnih.gov These enzymes incorporate one or two atoms of oxygen into the aromatic ring, respectively, typically leading to demethylation of the methoxy groups to form dihydroxy intermediates. Key dioxygenases, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase , are instrumental in the cleavage of the aromatic ring of catecholic intermediates, which are common metabolites in the degradation of substituted benzoates. inchem.orgwikipedia.org

Under anaerobic conditions, a different enzymatic strategy is employed, often involving the activation of the aromatic ring to a coenzyme A (CoA) thioester, followed by reductive dearomatization. nih.govresearchgate.net

Based on studies of analogous compounds, a putative biodegradation pathway for this compound can be proposed. The initial step would be the hydrolysis of the ester bond, yielding Ethanol and 2,6-dimethoxy-4-methylbenzoic acid .

Subsequent degradation of the benzoic acid derivative would likely proceed through the following steps:

O-demethylation: The methoxy groups are susceptible to enzymatic demethylation by monooxygenases, leading to the formation of hydroxylated intermediates such as 2-hydroxy-6-methoxy-4-methylbenzoic acid and subsequently 2,6-dihydroxy-4-methylbenzoic acid .

Ring Cleavage: The resulting dihydroxybenzoic acid, likely a catechol or protocatechuate-like intermediate, would be a substrate for ring-cleavage dioxygenases. This would break open the aromatic ring to form aliphatic dicarboxylic acids.

Central Metabolism: These aliphatic intermediates would then be further metabolized through pathways such as the β-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle and complete mineralization to carbon dioxide and water.

It is also possible that the methyl group on the ring could be oxidized, as has been observed in the degradation of 2-methylbenzoic acid, which can be oxidized to phthalate. inchem.orgresearchgate.net

Table 1: Postulated Biodegradation Metabolites of this compound

Precursor/Metabolite Name Chemical Formula Role in Pathway
This compound C₁₃H₁₈O₄ Parent Compound
Ethanol C₂H₆O Initial Hydrolysis Product
2,6-dimethoxy-4-methylbenzoic acid C₁₁H₁₄O₄ Initial Hydrolysis Product
2-hydroxy-6-methoxy-4-methylbenzoic acid C₁₀H₁₂O₄ Demethylation Intermediate
2,6-dihydroxy-4-methylbenzoic acid C₉H₁₀O₄ Dihydroxylated Intermediate
Aliphatic Dicarboxylic Acids Varies Ring Fission Products

Abiotic Degradation Pathways (e.g., Hydrolysis, Photodegradation, if applicable)

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: The ester linkage in this compound can undergo chemical hydrolysis, particularly under alkaline or acidic conditions. The rate of hydrolysis is influenced by pH and temperature. Base-catalyzed hydrolysis of benzoate (B1203000) esters is a well-documented process. nih.gov This reaction would yield the same initial products as enzymatic hydrolysis: ethanol and 2,6-dimethoxy-4-methylbenzoic acid.

Photodegradation: Aromatic compounds can be susceptible to photodegradation upon absorption of solar radiation. The presence of methoxy groups on the benzene (B151609) ring can influence the rate and products of photodegradation. nih.govresearchgate.net Direct photolysis may lead to the transformation of the molecule, potentially through cleavage of the ester bond or modification of the aromatic ring. Indirect photodegradation, mediated by photochemically produced reactive species in the environment such as hydroxyl radicals, can also contribute to its transformation.

Environmental Fate and Persistence Considerations

The environmental persistence of this compound is determined by the interplay of its physicochemical properties and its susceptibility to biotic and abiotic degradation. Benzoic acid and its simple esters are generally considered to be readily biodegradable under aerobic conditions. inchem.orgepa.gov This suggests that this compound is unlikely to persist for long periods in environments with active microbial populations.

The potential for bioaccumulation is expected to be low to moderate, a common characteristic of benzoates. inchem.org The compound's water solubility and partitioning behavior will influence its distribution in different environmental compartments. While aromatic esters can be persistent under certain conditions, the presence of multiple oxygen-containing functional groups in this compound likely increases its susceptibility to degradation compared to less substituted aromatic compounds. However, the specific substitution pattern, particularly the ortho-methoxy groups, could potentially influence the rate of microbial attack.

Table 2: Summary of Environmental Fate Parameters for Substituted Benzoates (General)

Parameter General Trend for Substituted Benzoates Relevance to this compound
Biodegradability Generally readily biodegradable under aerobic conditions. nih.gov Expected to be biodegradable, though substitution may affect the rate.
Bioaccumulation Low to moderate potential. inchem.org Low bioaccumulation potential is anticipated.
Abiotic Hydrolysis Susceptible to hydrolysis, especially at non-neutral pH. nih.gov A relevant degradation pathway in aquatic environments.
Photodegradation Can occur, influenced by substituents. nih.govresearchgate.net A potential transformation pathway in sunlit surface waters.
Persistence Generally low, but dependent on environmental conditions. nih.gov Expected to have low to moderate persistence in most environments.

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Novel Ethyl 2,6-dimethoxy-4-methylbenzoate Derivatives

The synthesis of novel derivatives of this compound would likely begin with the modification of its precursor, 2,6-dimethoxy-4-methylbenzoic acid. The esterification of this carboxylic acid with various alcohols would yield a range of ester derivatives. Standard esterification methods, such as Fischer-Speier esterification using an acid catalyst, or reaction with alkyl halides in the presence of a base, could be employed.

For instance, the synthesis of the parent compound, ethyl 2,6-dimethoxybenzoate, has been successfully achieved through the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol (B145695). This reaction provides a template for the synthesis of a variety of alkyl and aryl esters of 2,6-dimethoxy-4-methylbenzoic acid.

Further derivatization could involve modifications to the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce new functional groups, although the steric hindrance from the two methoxy (B1213986) groups might direct substitution to the 5-position. The reactivity of the ring is influenced by the activating methoxy groups and the weakly activating methyl group.

Derivative Type Potential Synthetic Route Key Reagents Expected Outcome
Alkyl Ester AnalogsFischer-Speier Esterification2,6-dimethoxy-4-methylbenzoic acid, Various Alcohols, Acid Catalyst (e.g., H₂SO₄)A series of esters with varying alkyl chain lengths.
Aryl Ester AnalogsAcyl Chloride Pathway2,6-dimethoxy-4-methylbenzoyl chloride, Substituted PhenolsA series of esters with different aryl substituents.
Ring-Substituted DerivativesElectrophilic Aromatic SubstitutionThis compound, Nitrating or Halogenating agentsIntroduction of nitro or halo groups onto the aromatic ring.

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are significantly influenced by its three substituents: two methoxy groups at the ortho positions and a methyl group at the para position relative to the ester group.

The two ortho-methoxy groups exert a strong steric hindrance around the ester carbonyl group. This steric crowding can decrease the rate of nucleophilic acyl substitution reactions, such as hydrolysis, by impeding the approach of a nucleophile to the carbonyl carbon. This effect has been observed in the hydrolysis of other ortho-substituted benzoates.

Electronically, the methoxy groups are electron-donating through resonance but electron-withdrawing through induction. The net effect of two methoxy groups is typically activation of the aromatic ring towards electrophilic substitution. The methyl group is also an electron-donating and activating group. This combined electronic effect would likely increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted ethyl benzoate (B1203000).

The directing effects of the substituents would control the regioselectivity of further reactions. The methoxy groups are ortho, para-directing. Given that the ortho positions to the methoxy groups are already substituted, and the para position to one methoxy group is occupied by the other, any further electrophilic substitution would likely be directed to the position para to the other methoxy group (the 5-position).

Substituent Electronic Effect Steric Effect Impact on Reactivity
2,6-DimethoxyElectron-donating (resonance), Electron-withdrawing (induction)High steric hindrance around the ester groupDecreases rate of nucleophilic acyl substitution; Activates the ring for electrophilic substitution.
4-MethylElectron-donating (hyperconjugation and induction)Moderate steric effectActivates the ring for electrophilic substitution.

Correlating Structural Features with Observed Biological or Material Science Properties

Biological Properties: Substituted benzoates and dimethoxy-aromatic compounds have been investigated for a range of biological activities. For example, various dimethoxy-substituted compounds have shown potential as anticancer and antimicrobial agents. The specific substitution pattern of two methoxy groups and a methyl group could impart specific biological activities. Structure-activity relationship studies on related compounds often indicate that the position and nature of substituents on the aromatic ring are crucial for biological efficacy. For instance, studies on dimethoxy-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

Material Science Properties: Benzoate esters are sometimes utilized in the development of liquid crystals and polymers. The rigid aromatic core of this compound, combined with the potential for intermolecular interactions, could lead to interesting material properties. The substitution pattern influences molecular packing and intermolecular forces, which are critical for the formation of organized structures like liquid crystals. For example, fluoro-substituted benzoate esters have been synthesized and studied for their liquid crystalline properties.

Property Relevant Structural Features of Analogs Potential Application Area
Biological ActivityPresence of dimethoxy and methyl groups on an aromatic ring.Anticancer, Antimicrobial research.
Material PropertiesRigid aromatic core, potential for specific intermolecular packing.Liquid crystals, specialty polymers.

Comparison with Related Benzoate and Dimethoxy-Aromatic Analogs

To understand the unique properties of this compound, it is useful to compare it with related compounds.

Ethyl Benzoate: Compared to the unsubstituted ethyl benzoate, the presence of two methoxy groups and a methyl group in this compound would significantly alter its properties. The increased electron density on the aromatic ring would make it more reactive towards electrophilic substitution. The steric hindrance from the ortho-methoxy groups would make the ester carbonyl less susceptible to nucleophilic attack.

Ethyl 2,6-Dimethoxybenzoate: This is a very close analog, differing only by the absence of the 4-methyl group. The primary difference would be the electronic contribution of the methyl group. The methyl group in the para position would further increase the electron-donating nature of the ring system, potentially enhancing its reactivity in electrophilic aromatic substitutions.

Other Dimethoxy-Aromatic Compounds: The positioning of the methoxy groups is critical. For example, 3,4-dimethoxy substituted compounds are common motifs in biologically active natural products. The 2,6-dimethoxy substitution pattern, as seen in the target compound, imparts significant steric hindrance around the adjacent functional group, which is a key distinguishing feature.

Compound Key Structural Difference Predicted Difference in Properties
Ethyl BenzoateLacks all substituents.Less reactive in electrophilic aromatic substitution; More reactive in nucleophilic acyl substitution.
Ethyl 2,6-DimethoxybenzoateLacks the 4-methyl group.Slightly less electron-rich aromatic ring.
Ethyl 3,4-DimethoxybenzoateDifferent positioning of methoxy groups.Less steric hindrance around the ester group, leading to higher reactivity in nucleophilic acyl substitution.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ethyl 2,6-dimethoxy-4-methylbenzoate in laboratory settings?

  • Methodology : Prioritize ventilation and personal protective equipment (PPE) such as gloves and goggles. In case of inhalation, immediately move the affected individual to fresh air and monitor respiratory function; artificial respiration may be required. Symptomatic treatment is recommended for exposure, as detailed in safety guidelines . Storage should follow standard protocols for air-sensitive compounds, ideally in a cool, dry environment (0–6°C) to prevent decomposition .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methoxy and methyl groups). High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides definitive structural confirmation by analyzing bond lengths and angles .

Q. What are the optimal conditions for synthesizing this compound?

  • Methodology : Employ esterification under acidic catalysis (e.g., sulfuric acid) with controlled stoichiometry to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). highlights the importance of rapid ether layer separation during workup to avoid acid-induced decomposition of sensitive esters .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Conduct kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled temperatures. Compare reaction rates via HPLC or gas chromatography (GC). Computational modeling (DFT calculations) can analyze electron density distribution at the ester carbonyl group, while X-ray crystallography (as in ) reveals steric hindrance from methoxy and methyl substituents .

Q. What analytical strategies are effective in identifying by-products during the synthesis of this compound?

  • Methodology : Use GC-MS or LC-MS to detect low-abundance by-products. For example, incomplete esterification may yield residual carboxylic acid, identifiable via IR spectroscopy (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) can differentiate isomers or degradation products. emphasizes rigorous post-reaction purification to isolate target compounds .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodology : Perform accelerated stability testing by exposing the compound to buffers (pH 1–12) at elevated temperatures (40–80°C). Monitor degradation via UV-Vis spectroscopy or NMR. suggests that decomposition products (e.g., methoxybenzaldehydes) may form under acidic conditions, requiring neutral storage environments .

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

  • Methodology : Screen derivatives for antimicrobial or enzyme-inhibitory activity using microplate assays (e.g., broth dilution for MIC values). Combine with molecular docking simulations to predict binding affinities. Chromatographic techniques (e.g., ’s HPLC methods) ensure compound purity prior to biological testing .

Q. How can researchers leverage crystallographic data to predict intermolecular interactions in this compound cocrystals?

  • Methodology : Analyze hydrogen-bonding patterns and π-π stacking using single-crystal X-ray data (as in ). Lattice energy calculations (e.g., PIXEL method) quantify interaction strengths. Cocrystallization with pharmacologically relevant partners (e.g., benzamidinium salts) can enhance solubility or stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.